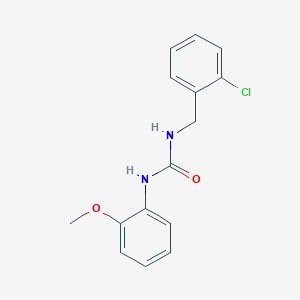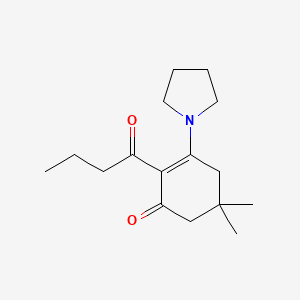
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its effects on the central nervous system. However, due to its high abuse potential and dangerous side effects, it has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration.
Wirkmechanismus
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. It binds to these receptors and activates them, leading to a decrease in pain sensation. However, it also activates other opioid receptors, such as the delta-opioid receptor, which can lead to side effects such as respiratory depression and sedation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, as it activates the reward pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide in lab experiments is its potent analgesic effects, which can be useful for studying pain perception and the mechanisms of opioid action. However, its high abuse potential and dangerous side effects make it a risky substance to work with, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in animals. Additionally, further studies could be conducted to better understand its mechanism of action and to develop safer and more effective opioid analgesics. However, it is important to note that the use of this compound in research should be carefully controlled and monitored to prevent its misuse and abuse.
Synthesemethoden
The synthesis of 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide involves the reaction of 4-chlorobutyryl chloride with 2-phenylethylamine, followed by the addition of piperidine and methoxypropanol. The resulting compound is then purified through recrystallization and chromatography. This synthesis method has been well-established in the scientific literature and has been used by researchers to produce this compound for further study.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Additionally, it has been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in animals.
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-15-7-11-17-10-5-6-14-20(17)18(21)19-13-12-16-8-3-2-4-9-16/h2-4,8-9,17H,5-7,10-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQXVDJAAPEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5352295.png)
![4-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}butanoic acid](/img/structure/B5352308.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)

![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)


![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
